molecular formula C19H24Cl2N4O5S2 B13948134 Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- CAS No. 36783-07-0

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-

Cat. No.: B13948134
CAS No.: 36783-07-0
M. Wt: 523.5 g/mol
InChI Key: LYGYPMRVIXEMCK-UHFFFAOYSA-N
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Description

The compound "Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-" is a structurally complex molecule featuring an ethanesulfonic acid backbone modified with a sulfonamide-linked azo aromatic system. This structure includes a 2,5-dichloro-substituted benzene ring, a diethylamino group, and a methylphenylazo moiety. However, direct toxicological or environmental data for this specific compound remain scarce, highlighting a critical research gap .

Properties

CAS No.

36783-07-0

Molecular Formula

C19H24Cl2N4O5S2

Molecular Weight

523.5 g/mol

IUPAC Name

2-[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylamino]ethanesulfonic acid

InChI

InChI=1S/C19H24Cl2N4O5S2/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28/h6-7,10-12,22H,4-5,8-9H2,1-3H3,(H,26,27,28)

InChI Key

LYGYPMRVIXEMCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)NCCS(=O)(=O)O)Cl)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Description
IUPAC Name Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-
Molecular Formula C19H23Cl2N4NaO5S2 (sodium salt form)
Molecular Weight 545.44 g/mol (sodium salt)
CAS Number 68959-16-0
EINECS Number 273-400-8
Structural Features Contains sulfonic acid, azo linkage, dichlorophenyl, diethylamino, and ethanesulfonate groups

Preparation Methods

Detailed Synthetic Routes

Reaction of Amines with 2-Hydroxyethanesulfonate Salts

A key step is the reaction of amines with 2-hydroxyethanesulfonate salts (often sodium salt) under controlled thermal conditions to form 2-alkylaminoethanesulfonates. This reaction is typically carried out in an autoclave or sealed reactor at elevated temperatures (180–240 °C), sometimes under pressure (up to 20 atmospheres), with removal of water as a by-product to drive the reaction forward. The process can be conducted with anhydrous or aqueous reactants, with aqueous solutions preferred for safer handling and ease of processing.

  • The amine nucleophile in this case is a substituted aromatic amine bearing the dichlorophenylsulfonyl group.
  • The reaction forms a sulfonamide bond linking the ethanesulfonic acid moiety to the aromatic amine.

This method is supported by patents and literature describing the preparation of 2-alkylaminoethanesulfonates from amines and sodium 2-hydroxyethanesulfonate, with in-situ alkaline neutralization of by-products to improve yield and purity.

Azo Coupling with Diethylamino-Methylphenyl Derivatives

The azo group is introduced via diazotization of the appropriate aromatic amine followed by coupling with a diethylamino-2-methylphenyl compound. This step is typically carried out under acidic conditions at low temperature to control the reaction and avoid side products.

  • The azo coupling produces the 2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl moiety.
  • Subsequent sulfonylation and amination steps link this azo compound to the ethanesulfonic acid derivative.
Final Salt Formation and Purification

The final compound is often isolated as its sodium salt to enhance solubility and stability. This is achieved by neutralization with sodium hydroxide or sodium salts during or after the synthesis.

Process Parameters and Conditions

Step Conditions Notes
Reaction of amine with sodium 2-hydroxyethanesulfonate 180–240 °C, sealed autoclave, 10–20 atm pressure, removal of water by distillation or vacuum Ensures high conversion to 2-alkylaminoethanesulfonate; water removal drives equilibrium
Diazotization and azo coupling Acidic medium, low temperature (0–5 °C) Controls diazonium salt stability and azo coupling selectivity
Neutralization to sodium salt Addition of sodium hydroxide or sodium salts Produces stable sodium salt form for handling and storage
Purification Dissolution in water, filtration, crystallization or precipitation Removes impurities and by-products

Research Findings and Optimization Notes

  • Use of aqueous sodium 2-hydroxyethanesulfonate is preferred over anhydrous forms for safety and ease of handling in industrial settings.
  • Stepwise heating with controlled water removal improves purity and yield by minimizing side reactions leading to tertiary amine impurities.
  • The nucleophilic compound can be a mixture of amines or heterocyclic amines, allowing for structural diversity in related analogs.
  • The use of an autoclave with overhead condenser and receiver assembly facilitates efficient removal of water and volatile by-products, improving reaction kinetics and product quality.
  • The azo coupling step requires careful temperature and pH control to avoid azo bond cleavage or side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Materials Conditions Outcome/Notes
Formation of 2-alkylaminoethanesulfonate Sodium 2-hydroxyethanesulfonate + substituted amine 180–240 °C, sealed autoclave, water removal Sulfonamide intermediate formation
Diazotization Aromatic amine + nitrous acid Acidic, 0–5 °C Formation of diazonium salt
Azo coupling Diazonium salt + diethylamino-2-methylphenyl compound Acidic, low temperature Formation of azo linkage
Neutralization and salt formation Reaction mixture + sodium hydroxide Ambient temperature Sodium salt of final compound
Purification Water dissolution, filtration, crystallization Ambient to mild heating Removal of impurities, isolation of pure product

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The azo group, in particular, can undergo reduction to release active amines, which can further interact with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Unlike sodium salts of Schiff bases (e.g., Compound I), the target lacks an ionic counterion, which may reduce aqueous solubility but increase bioavailability .

Antimicrobial Activity

Compound Test Organisms MIC (mg/mL) MBC (mg/mL) Mechanism Insights
Schiff base I () Klebsiella pneumoniae (KP) 0.125 0.600 Disrupts cell wall/membrane permeability
Staphylococcus aureus (SA) 0.180 0.540
Rhodanine derivatives () Escherichia coli, Candida albicans Not quantified - Broad-spectrum activity against fungi and Gram-negative bacteria

Key Findings :

  • The target compound’s dichloro and azo groups may enhance bactericidal effects compared to non-halogenated analogs, as seen in the superior MIC/MBC values of halogen-containing Schiff bases (e.g., Compound I vs. non-chlorinated derivatives) .
  • The absence of direct activity data for the target compound underscores the need for empirical testing against clinically relevant pathogens.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Schiff Base I Rhodanine Derivatives
Solubility Likely moderate (sulfonic acid group) High (sodium salt) Variable (depends on substituents)
Lipophilicity (LogP) High (azo, diethylamino groups) Moderate Moderate to high
Stability Azo linkage may degrade under UV Stable in aqueous media Sensitive to hydrolysis

Implications :

  • The target’s sulfonic acid group enhances solubility compared to non-ionic analogs but may still require salt formation for pharmaceutical use, as demonstrated in acid addition salts of ethanesulfonic acid derivatives (e.g., methanesulfonic acid salts in drug formulations) .

Environmental and Toxicological Considerations

  • Unlike perfluoroalkyl substances (PFAS) like PFOS, the target compound lacks perfluorinated chains, reducing bioaccumulation risks . However, its chlorine and sulfonic acid groups may contribute to environmental persistence.
  • No direct hepatotoxicity data exist, but structurally related azo compounds (e.g., certain dyes) are associated with metabolic activation into toxic intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential azo coupling and sulfonation reactions. For the azo group formation, diazotization of 4-(diethylamino)-2-methylaniline followed by coupling to 2,5-dichloro-4-aminobenzenesulfonic acid is critical . Post-synthesis purification via recrystallization (using ethanol/water mixtures) and characterization by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures >95% purity. Monitor reaction pH (6–7) to avoid hydrolysis of the sulfonyl group .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use a combination of:

  • UV-Vis Spectroscopy : Detect λmax near 450–550 nm (azo group π→π* transitions) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 10.2–10.8 ppm), and diethylamino groups (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for N-CH2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]<sup>-</sup> with m/z accuracy <5 ppm .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies show degradation at extremes (pH <3 or >10). At pH <3, sulfonamide hydrolysis occurs; at pH >10, azo bond cleavage dominates. Use buffered solutions (pH 5–8) for storage. Monitor degradation via HPLC at 254 nm, tracking loss of parent peak area over 72 hours .

Advanced Research Questions

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately calculates HOMO-LUMO gaps (≈3.2 eV, indicating moderate reactivity) and electrostatic potential surfaces (highlighting nucleophilic azo nitrogen and electrophilic sulfonyl groups) . Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, sulfonamide NH protons may appear broadened in DMSO-d6 due to hydrogen bonding. Use variable-temperature NMR (25–60°C) to assess tautomeric equilibria. Cross-validate with IR spectroscopy (N-H stretch ≈3250 cm<sup>-1</sup>) and X-ray crystallography if single crystals are obtainable .

Q. What mechanistic insights explain its reactivity with nucleophiles?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, activating the azo bond for nucleophilic attack. Kinetic studies (pseudo-first-order conditions) with thiols (e.g., glutathione) show azo bond reduction (k ≈0.15 M<sup>-1</sup>s<sup>-1</sup> at pH 7.4). Use LC-MS to identify sulfinic acid and aryl amine byproducts. Compare to analogous compounds lacking diethylamino groups to isolate electronic effects .

Q. How do substituents (e.g., diethylamino vs. methyl) impact photodegradation pathways?

  • Methodological Answer : Methyl groups enhance steric protection of the azo bond, reducing photodegradation rates (t1/2 ≈48 hrs under UV light vs. 24 hrs for non-methylated analogs). Diethylamino groups increase electron donation, shifting λmax and altering excited-state dynamics. Use laser flash photolysis to quantify triplet-state lifetimes and identify reactive oxygen species (ROS) via spin-trapping EPR .

Q. What strategies optimize its solubility for biological assays without altering activity?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) or micellar encapsulation (using polysorbate 80) improve aqueous solubility (>1 mM). Maintain bioactivity by confirming IC50 consistency across solvent conditions in enzyme inhibition assays (e.g., tyrosine kinase targets). Compare logP values (calculated ≈2.8) to experimental shake-flask results to refine formulations .

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